molecular formula C7H3F2NO B3130798 3,6-Difluoro-2-hydroxybenzonitrile CAS No. 344764-39-2

3,6-Difluoro-2-hydroxybenzonitrile

Cat. No.: B3130798
CAS No.: 344764-39-2
M. Wt: 155.10 g/mol
InChI Key: SQASFBKKYDOFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Difluoro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3F2NO It is a derivative of benzonitrile, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 3 and 6, and a hydroxyl group is attached at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 3,6-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products:

    Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.

    Oxidation: 3,6-Difluoro-2-hydroxybenzaldehyde or 3,6-Difluoro-2-hydroxybenzoic acid.

    Reduction: 3,6-Difluoro-2-hydroxybenzylamine.

Scientific Research Applications

3,6-Difluoro-2-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    2,6-Difluoro-4-hydroxybenzonitrile: Similar structure but with different substitution pattern.

    3,5-Difluoro-2-hydroxybenzonitrile: Another isomer with fluorine atoms at different positions.

    3-Fluoro-4-hydroxybenzonitrile: Contains only one fluorine atom and a hydroxyl group at different positions.

Uniqueness: 3,6-Difluoro-2-hydroxybenzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms at positions 3 and 6 can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,6-difluoro-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQASFBKKYDOFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286678
Record name Benzonitrile, 3,6-difluoro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344764-39-2
Record name Benzonitrile, 3,6-difluoro-2-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344764-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3,6-difluoro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Difluoro-2-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3,6-Difluoro-2-hydroxybenzonitrile
Reactant of Route 3
Reactant of Route 3
3,6-Difluoro-2-hydroxybenzonitrile
Reactant of Route 4
Reactant of Route 4
3,6-Difluoro-2-hydroxybenzonitrile
Reactant of Route 5
Reactant of Route 5
3,6-Difluoro-2-hydroxybenzonitrile
Reactant of Route 6
Reactant of Route 6
3,6-Difluoro-2-hydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.